Nootkatol

Description

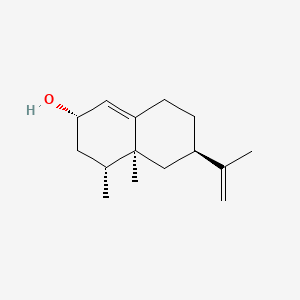

Structure

2D Structure

3D Structure

Properties

CAS No. |

50763-67-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |

InChI |

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1 |

InChI Key |

GFNWRKNVTHDNPV-UXOAXIEHSA-N |

SMILES |

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O |

Canonical SMILES |

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |

Other CAS No. |

50763-67-2 53643-07-5 |

Synonyms |

Nootkatol Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Nootkatol from Alpinia oxyphylla: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of nootkatol, a sesquiterpene first identified in the fruits of Alpinia oxyphylla. This document consolidates available scientific information on its discovery, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activity.

Introduction and Discovery

This compound, a significant bicyclic sesquiterpenoid, was first discovered and isolated from the fruits of Alpinia oxyphylla Miquel (Zingiberaceae) by a team of Japanese scientists in 1984. Their research identified it as a new natural product and provided the initial structural determination. Furthermore, their preliminary findings indicated that this compound possesses calcium-antagonistic properties, suggesting its potential as a modulator of cellular calcium signaling. Subsequent research on other constituents of Alpinia oxyphylla, a plant widely used in traditional medicine, has revealed a rich profile of bioactive compounds, including other sesquiterpenoids with various pharmacological effects.

Physicochemical and Spectroscopic Data

While first isolated from Alpinia oxyphylla, detailed characterization data for this compound has also been reported from other natural sources. The following tables summarize the key quantitative data for this compound, providing a reference for its identification and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Melting Point | 65 °C |

| Optical Rotation [α]²⁵D | +203° (c 0.5, CHCl₃) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| Infrared (IR) | 3440 cm⁻¹, 1620 cm⁻¹, 1510 cm⁻¹ |

| High-Resolution Mass Spectrometry (HR-CIMS) | m/z 220.18165 [M]⁺ (Calculated for C₁₅H₂₄O: 220.18272) |

| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm): 5.35 (1H, s), 4.74 (1H, s), 4.72 (1H, s), 4.15 (1H, t, J=2.9 Hz), 2.62 (1H, m), 2.38 (1H, m), 2.22 (1H, m), 2.08 (1H, m), 1.95 (1H, m), 1.83 (1H, m), 1.76 (3H, s), 1.60 (1H, m), 1.52 (1H, m), 1.01 (3H, d, J=6.8 Hz), 0.98 (3H, s) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm): 149.8 (C), 146.9 (C), 121.3 (CH), 109.2 (CH₂), 79.1 (CH), 42.6 (CH), 41.0 (C), 39.1 (CH₂), 31.2 (CH₂), 27.0 (CH₂), 21.8 (CH₂), 21.0 (CH₃), 18.5 (CH₃), 15.3 (CH₃) |

Experimental Protocols

The following sections provide detailed methodologies for the extraction of essential oils from Alpinia oxyphylla and a general protocol for the isolation and purification of sesquiterpenes like this compound.

Extraction of Essential Oil from Alpinia oxyphylla

This protocol is a generalized method for obtaining the essential oil from the fruits of Alpinia oxyphylla, which would contain this compound.

-

Plant Material Preparation: Dried fruits of Alpinia oxyphylla are ground into a coarse powder.

-

Hydrodistillation: The powdered plant material is subjected to hydrodistillation for approximately 4-6 hours using a Clevenger-type apparatus.

-

Oil Separation: The collected essential oil is separated from the aqueous phase.

-

Drying and Storage: The essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed, dark container until further processing.

Isolation and Purification of this compound

This protocol outlines a general chromatographic approach for isolating this compound from the crude essential oil.

-

Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel.

-

Elution Gradient: A solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate, is used for elution.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar TLC profiles to this compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound isolation and a hypothesized signaling pathway based on its known biological activity.

Caption: General Workflow for this compound Isolation.

Caption: Hypothesized Signaling Pathway for this compound.

Biological Activity and Future Directions

The initial discovery of this compound highlighted its potential as a calcium antagonist. This class of compounds is known to interfere with the influx of calcium ions into cells through voltage-gated calcium channels. By blocking these channels, calcium antagonists can induce smooth muscle relaxation, reduce heart rate, and have other physiological effects.

Recent studies on other sesquiterpenoids from Alpinia oxyphylla have shown that they can modulate calcium-related signaling pathways, such as the Ca²⁺/CaMKII pathway, to stimulate GLP-1 secretion. While the precise mechanism of this compound has yet to be fully elucidated, its structural similarity to other bioactive sesquiterpenes from the same plant suggests it may also interact with key cellular signaling cascades.

Further research is warranted to:

-

Fully characterize the specific subtype of calcium channels that this compound interacts with.

-

Elucidate the detailed downstream signaling pathways affected by this compound.

-

Evaluate the therapeutic potential of this compound in conditions related to calcium channel dysregulation, such as cardiovascular diseases and neurological disorders.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological potential of this compound from Alpinia oxyphylla.

The Pivotal Role of Stereochemistry in the Biological Significance of Nootkatol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a naturally occurring sesquiterpenoid alcohol, is a molecule of significant interest in the fields of pharmacology and dermatology. As an intermediate in the synthesis of the commercially valuable flavor and fragrance compound, nootkatone, this compound itself possesses noteworthy biological activities. This technical guide delves into the stereochemistry of this compound and its profound impact on its biological significance, with a particular focus on its recently discovered role in preventing ultraviolet (UV) radiation-induced photoaging. While research into the specific activities of each this compound stereoisomer is ongoing, this document synthesizes the current understanding and provides a framework for future investigation.

The Stereochemistry of this compound

This compound, with the chemical formula C₁₅H₂₄O, is a bicyclic sesquiterpenoid belonging to the eremophilane class of compounds. Its structure contains multiple chiral centers, giving rise to several stereoisomers. The two most commonly cited isomers are α-nootkatol and β-nootkatol , which are epimers at the C-2 position.

-

β-Nootkatol: This isomer possesses the (2S,4R,4aS,6R) stereochemistry.[1]

-

α-Nootkatol: While less commonly specified in biological literature, it represents the alternative configuration at the C-2 hydroxyl group.

The precise stereochemistry of this compound is crucial as it dictates the three-dimensional arrangement of its functional groups, which in turn governs its interactions with biological targets such as ion channels and receptors. While the broader biological activities of "this compound" have been reported, a critical gap in the current literature is the lack of comprehensive comparative studies on the distinct pharmacological profiles of each stereoisomer. A study on the related compound, nootkatone, revealed that (-)-nootkatone exhibits a higher odor threshold and reduced overall bioactivity compared to (+)-nootkatone, underscoring the importance of stereochemistry in this class of molecules.[2]

Biological Significance: Inhibition of Photoaging

Recent research has illuminated a significant biological role for this compound in the prevention of skin photoaging induced by UV radiation. A key study demonstrated that this compound exerts its protective effects by inhibiting the activity of two specific ion channels: ORAI1 and TRPV1.[3][4][5][6] It is important to note that the specific stereoisomer of this compound used in this pivotal study was not specified.

Mechanism of Action in Photoaging

UV radiation triggers a cascade of events in skin cells that leads to the visible signs of aging, such as wrinkles and hyperpigmentation. This compound intervenes in these pathways at a critical early stage by modulating intracellular calcium (Ca²⁺) signaling.

-

Inhibition of ORAI1 in Melanocytes: In melanocytes, UV exposure activates the ORAI1 calcium channel, leading to an influx of Ca²⁺. This increase in intracellular calcium stimulates melanin synthesis, resulting in hyperpigmentation. This compound effectively inhibits the ORAI1 channel, thereby reducing melanin production.[3][4][5][6]

-

Inhibition of TRPV1 in Keratinocytes: In keratinocytes, UV radiation activates the TRPV1 channel, another calcium-permeable ion channel. The subsequent rise in intracellular Ca²⁺ levels stimulates the production of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This compound's inhibition of TRPV1 curtails this process, helping to preserve the integrity of the dermal matrix.[3][4][5][6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from the study by Woo et al. (2021), demonstrating the inhibitory effects of this compound on key markers of photoaging. As previously mentioned, the specific stereoisomer was not identified in this research.

Table 1: Inhibition of Ion Channel Currents by this compound

| Ion Channel | Concentration (µM) | Inhibition (%) | Voltage |

| TRPV1 | 10 | 13 ± 21 | -60 mV |

| 30 | 3 ± 31 | ||

| 90 | 94 ± 2 | ||

| ORAI1 | 10 | 16 ± 8 | -120 mV |

| 30 | 44 ± 11 | ||

| 90 | 97 ± 1 |

Table 2: Effect of this compound on UV-Induced Cellular Responses

| Biological Endpoint | Cell Type | This compound Concentration | Reduction (%) |

| Intracellular Ca²⁺ Influx (ORAI1-mediated) | Primary Human Melanocytes | 10 µM | Not specified |

| 100 µM | 51.6 ± 0.98 | ||

| Melanin Synthesis | B16F10 Melanoma Cells | Not specified | 76.38 ± 5.90 |

| MMP-1 Production | HaCaT Keratinocytes | 7.5 µg/ml | 59.33 ± 1.49 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, as described by Woo et al. (2021).[3]

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2

-

Cell Preparation: Primary human melanocytes (NHEMs) are cultured to an appropriate density.

-

Dye Loading: Cells are loaded with 2 µM Fura-2 acetoxymethyl ester (Fura-2 AM), a ratiometric calcium indicator, in a normal Tyrode (NT) solution for 45 minutes at 37°C. The NT solution consists of 145 mM NaCl, 10 mM HEPES, 5 mM glucose, 3.6 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

-

Washing: After incubation, the cells are washed twice with NT solution.

-

Fluorescence Measurement: Fluorescence is measured using an inverted microscope equipped with a camera. The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.

-

Experimental Procedure: After establishing a baseline [Ca²⁺]i, a calcium add-back procedure is performed to induce calcium influx through ORAI1 channels. This compound is then applied at the desired concentrations to measure its inhibitory effect on the calcium influx. A potent ORAI1 inhibitor, such as 10 µM BTP2, can be used as a positive control.[3]

MMP-1 Assay

-

Cell Culture and Treatment: Human keratinocyte cells (HaCaT) are seeded in 24-well plates at a density of 0.1 x 10⁶ cells/ml and incubated for 24 hours at 37°C.

-

UVB Exposure: The cells are exposed to UVB radiation (16 mJ/cm²).

-

This compound Treatment: Immediately after UVB exposure, the cells are treated with 7.5 µg/ml this compound.

-

Incubation: The treated cells are incubated for an additional 24 hours at 37°C.

-

Sample Collection: The cell supernatant is collected after centrifugation at 1,000 g for 20 minutes.

-

ELISA: The total amount of MMP-1 in the supernatant is quantified using a commercial ELISA kit for MMP-1, following the manufacturer's protocol.[3]

Tyrosinase Assay

-

Reaction Mixture Preparation: A mixture is prepared containing 0.2 ml of the sample (this compound or a positive control like kojic acid, dissolved in DMSO), 1.0 ml of 1.5 mM levodopa (L-DOPA), and 1.8 ml of 0.07 M sodium phosphate buffer (pH 6.8).

-

Enzyme Addition: 0.1 ml of mushroom tyrosinase solution (1,000 U/ml) is added to the reaction mixture.

-

Incubation: The mixture is incubated for 10 minutes at 30°C.

-

Inactivation: The enzymatic reaction is stopped by placing the mixture in an ice bath.

-

Absorbance Measurement: The enzyme activity is determined by measuring the absorbance at 475 nm. The final concentration of the test compounds is adjusted to 200 µM.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways involved in UV-induced photoaging and the experimental workflow for assessing the inhibitory activity of this compound.

References

- 1. Total Syntheses and Biological Evaluation of Both Enantiomers of Several Hydroxylated Dimeric Nuphar Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Premium Research Chemical Supplier | High-Purity Compounds & Global Sourcing [accio.com]

- 3. Buy this compound | 50763-67-2 [smolecule.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. This compound, 53643-07-5 [thegoodscentscompany.com]

- 6. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Nootkatol Biosynthesis Pathway: A Technical Guide to the Enzymatic Conversion of Valencene in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nootkatol biosynthesis pathway from valencene in plants. It covers the core enzymatic steps, key enzymes involved, quantitative data, and detailed experimental protocols for researchers in plant biology, biochemistry, and natural product synthesis.

Introduction

Nootkatone, a highly valued sesquiterpenoid, is prized for its characteristic grapefruit aroma and is used extensively in the flavor, fragrance, and pharmaceutical industries. It also exhibits potent insecticidal and repellent properties. While found naturally in grapefruit and the heartwood of the Alaska cedar (Callitropsis nootkatensis), its extraction from these sources is often low-yielding and economically challenging. The biosynthetic production of its precursor, this compound, from the readily available sesquiterpene (+)-valencene presents a promising alternative. This process relies on the specific and efficient enzymatic oxidation of valencene, a reaction primarily catalyzed by cytochrome P450 monooxygenases in plants. Understanding this pathway is critical for developing enhanced biocatalytic systems for sustainable nootkatone production.

The Core Biosynthesis Pathway

The biosynthesis of this compound from valencene is a two-step enzymatic process that begins with a precursor derived from the general isoprenoid pathway.

-

Valencene Synthesis : The pathway originates with farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate pathway. A specific terpene synthase, valencene synthase (VS) , catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, (+)-valencene.[1]

-

Valencene Hydroxylation : The key conversion step is the allylic hydroxylation of (+)-valencene. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450) , which introduces a hydroxyl group to produce this compound. This reaction requires electrons, which are transferred from NADPH via a cytochrome P450 reductase (CPR) . The hydroxylation can result in two primary isomers, trans-nootkatol (also referred to as β-nootkatol) and its epimer, α-nootkatol.[2][3]

-

This compound Oxidation : this compound is subsequently oxidized to form (+)-nootkatone. This final step can be catalyzed by the same P450 enzyme or by other enzymes such as alcohol dehydrogenases (ADHs).[3] In some heterologous systems, this oxidation has been observed to occur non-enzymatically.[3]

Below is a diagram illustrating the core biosynthetic pathway.

Key Plant Enzymes in Valencene Hydroxylation

Research has identified several plant-derived cytochrome P450 enzymes capable of catalyzing the conversion of valencene to this compound. These enzymes are of significant interest for biocatalytic applications.

| Enzyme Name | Abbreviation | Source Organism | Cytochrome P450 Family | Substrate | Product(s) | Kinetic Parameters (for Valencene) | Reference |

| Premnaspirodiene Oxygenase | HPO | Hyoscyamus muticus | CYP71D55 | (+)-Valencene | β-Nootkatol | KM : 11.5 µM | [1][2][4] |

| Valencene Oxidase | CnVO | Callitropsis nootkatensis | CYP706M1 | (+)-Valencene | trans-Nootkatol, (+)-Nootkatone | Not Reported | [3][5] |

Table 1. Summary of characterized plant cytochrome P450s that hydroxylate valencene.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Microsomal Enzyme Preparation from Plant Tissue

This protocol describes the isolation of microsomes, which are membrane fractions rich in cytochrome P450s, from plant leaves.

Workflow Diagram:

Materials:

-

Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM sodium metabisulfite, 5 mM L-ascorbic acid, 1 mM EDTA, 10% (v/v) glycerol, 2% (w/v) polyvinylpyrrolidone (PVP-40).

-

Storage Buffer: 50 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol.

-

Liquid nitrogen, cheesecloth, Miracloth, refrigerated centrifuge, ultracentrifuge.

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 4 volumes of ice-cold extraction buffer.

-

Filter the homogenate through four layers of cheesecloth followed by one layer of Miracloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other large organelles.

-

Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and gently wash the pellet with storage buffer without resuspending.

-

Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 1-2 mL).

-

Determine the protein concentration using a Bradford or BCA assay. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.

In Vitro Valencene Hydroxylation Assay

This protocol outlines the procedure for an in vitro assay to measure the conversion of valencene to this compound using a microsomal enzyme preparation or a reconstituted P450 system.

Materials:

-

Reaction Buffer: 100 mM potassium phosphate (pH 7.5).

-

NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase.

-

Substrate: (+)-Valencene stock solution (e.g., 10 mM in DMSO or ethanol).

-

Enzyme: Microsomal preparation or purified P450 and CPR.

-

Stop Solution/Extraction Solvent: Ethyl acetate.

-

Internal Standard: e.g., tetradecane or other suitable hydrocarbon.

Procedure:

-

In a glass vial, prepare a 500 µL reaction mixture containing:

-

Reaction buffer to final volume.

-

100-500 µg of microsomal protein.

-

NADPH regenerating system.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes with gentle shaking.

-

Start the reaction by adding valencene to a final concentration of 40-100 µM.

-

Incubate for a defined period (e.g., 10-60 minutes) at 30°C with shaking. A control reaction without NADPH should be run in parallel.[2]

-

Stop the reaction by adding an equal volume (500 µL) of ethyl acetate containing a known concentration of an internal standard.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (ethyl acetate) layer to a new vial for GC-MS analysis.

GC-MS Analysis of Reaction Products

This protocol provides a typical method for the separation and identification of valencene and its hydroxylated products.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 165°C.

-

Ramp 2: 1.5°C/min to 170°C.

-

Ramp 3: 20°C/min to 280°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify peaks by comparing their retention times and mass spectra to those of authentic standards of (+)-valencene, this compound, and nootkatone.[2]

-

Quantify the products by integrating the peak areas relative to the internal standard.

Conclusion

The biosynthesis of this compound from valencene in plants is a pathway of significant commercial and scientific interest. The conversion is efficiently catalyzed by specific cytochrome P450 monooxygenases, such as HPO from Hyoscyamus muticus and CnVO from Callitropsis nootkatensis. The protocols and data presented in this guide provide a robust framework for researchers aiming to explore, characterize, and engineer this pathway. Further research into identifying novel plant P450s with superior catalytic efficiency and stability will be crucial for developing scalable and economically viable biocatalytic platforms for the production of nootkatone and other high-value sesquiterpenoids.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Characterization of Premnaspirodiene Oxygenase, a Cytochrome P450 Catalyzing Regio- and Stereo-specific Hydroxylations of Diverse Sesquiterpene Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valencene oxidase CYP706M1 from Alaska cedar (Callitropsis nootkatensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Bridge: A Technical Guide to the Cytochrome P450-Mediated Conversion of Valencene to Nootkatol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of (+)-valencene to the valuable flavor and fragrance compound (+)-nootkatone, with a specific focus on the initial hydroxylation step to form nootkatol, catalyzed by cytochrome P450 (P450) monooxygenases. The biotransformation of valencene offers a greener and more sustainable alternative to traditional chemical synthesis methods, which often rely on hazardous reagents.[1][2] This document outlines the core biochemical pathways, summarizes key quantitative data from various P450 systems, provides detailed experimental protocols, and presents visual workflows to facilitate understanding and replication.

Biochemical Pathway: From Valencene to Nootkatone

The enzymatic conversion of valencene to nootkatone is a two-step oxidation process.[3] The first and often rate-limiting step is the regioselective allylic hydroxylation of valencene at the C2 position to produce this compound. This reaction is catalyzed by a cytochrome P450 enzyme. This compound exists as two isomers, cis- and trans-nootkatol.[3] The subsequent oxidation of this compound to nootkatone can be carried out by the same P450 enzyme or by other enzymes like alcohol dehydrogenases.[1][4]

Cytochrome P450 Systems for Valencene Hydroxylation

A variety of cytochrome P450 enzymes from bacteria and plants have been investigated for their ability to catalyze the conversion of valencene to this compound. These enzymes exhibit different activities, regioselectivities, and product profiles.

Bacterial Cytochrome P450s

Engineered bacterial P450s, such as P450cam from Pseudomonas putida and P450 BM3 from Bacillus megaterium, have been shown to oxidize valencene.[5][6] While wild-type P450cam does not show activity towards valencene, certain mutants can convert it to trans-nootkatol and nootkatone with high selectivity.[5] P450 BM3 and its mutants generally exhibit higher activity but lower selectivity, producing a wider range of products.[5][7] CYP109B1 from Bacillus subtilis has also been identified as a catalyst for this reaction.[2][6]

Plant Cytochrome P450s

Several plant P450s have demonstrated the ability to hydroxylate valencene. CYP71D51v2 from tobacco (Nicotiana tabacum) and CYP71AV8 from chicory (Cichorium intybus) are notable examples that can efficiently convert valencene to this compound.[6][8][9][10] Specifically, CYP71D51v2 has been shown to predominantly produce β-nootkatol.[6] The premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus (CYP71D55) also oxidizes valencene to β-nootkatol.[6]

Quantitative Data on Valencene Conversion

The following tables summarize the performance of various cytochrome P450 systems in the conversion of valencene.

Table 1: Performance of Engineered P450cam Mutants

| P450cam Mutant | Activity (nmol (nmol P450)⁻¹ min⁻¹) | Product Distribution | Reference |

| F87A/Y96F/L244A/V247L | Not specified | 86% (+)-trans-nootkatol, 4% nootkatone | [11] |

| F87V/Y96F/L244A | Up to 9.8 | 38% this compound, 47% nootkatone | [5][11] |

Table 2: Performance of P450 BM3

| P450 BM3 Variant | Activity (min⁻¹) | Product Profile | Reference |

| Wild-type and mutants | Up to 43 | Less selective, multiple products including cis- and trans-(+)-nootkatol, (+)-nootkatone | [5][7] |

| F87A/A328I | Not specified | Highest (+)-nootkatone concentrations in a two-step oxidation | [4] |

Table 3: Performance of Plant P450s in Recombinant Yeast

| P450 Enzyme | Host | Product(s) | Yield/Productivity | Reference |

| CYP71AV8 | Saccharomyces cerevisiae | trans-nootkatol, cis-nootkatol, (+)-nootkatone | 68% trans-nootkatol, 8% cis-nootkatol, 3% nootkatone | [10] |

| CYP71D51v2 | Saccharomyces cerevisiae | β-nootkatol, (+)-nootkatone | Low yields, product inhibition observed | [8] |

| CnVO (CYP706M1) | Saccharomyces cerevisiae | trans-nootkatol, (+)-nootkatone | 144 ± 10 µg/L (+)-nootkatone | [6] |

Table 4: Whole-Cell Bioconversion using Bacterial Systems

| P450 Enzyme | Host | Bioconversion System | Productivity of Desired Products (mg L⁻¹) | Reference |

| CYP109B1 | Escherichia coli | Two-liquid-phase system (10% dodecane) | 120 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic conversion of valencene.

Whole-Cell Bioconversion with Recombinant E. coli**

This protocol is adapted from studies using E. coli expressing a cytochrome P450 for valencene oxidation.[2]

1. Strain Cultivation:

- Culture recombinant E. coli cells expressing the desired cytochrome P450 and its redox partners (e.g., putidaredoxin reductase and putidaredoxin) in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.

- Induce protein expression at an OD₆₀₀ of 0.6-0.8 with an inducer (e.g., 1 mM IPTG) and continue cultivation at a lower temperature (e.g., 25-30°C) for 16-24 hours.

2. Bioconversion Reaction:

- Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

- For a two-liquid-phase system, add an organic solvent (e.g., 10% v/v dodecane) containing the substrate (+)-valencene to the cell suspension.[2] This helps to reduce substrate and product toxicity.

- Add a co-substrate for cofactor regeneration (e.g., glucose).

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 8-48 hours).

3. Product Extraction and Analysis:

- Extract the products from the reaction mixture using an organic solvent (e.g., ethyl acetate).

- Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) for product identification and quantification against standard curves.

In Vitro Conversion using Purified Enzymes

This protocol is based on studies utilizing purified P450 enzymes.[4]

1. Enzyme Purification:

- Express the P450 enzyme and any required redox partners in a suitable host (e.g., E. coli).

- Purify the proteins using standard chromatography techniques (e.g., immobilized metal affinity chromatography followed by size-exclusion chromatography).

2. In Vitro Reaction Setup:

- Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Add the purified P450 enzyme (e.g., 5 µM).

- Add the substrate, (+)-valencene (e.g., 10 mM), which can be solubilized using agents like methyl-β-cyclodextrin (e.g., 2% v/v).[4]

- Include a cofactor regeneration system. A common system consists of NADP⁺ (e.g., 0.5 mM), an alcohol dehydrogenase, and a secondary alcohol like isopropanol (e.g., 30 mM).[12]

- Initiate the reaction by adding the cofactor (e.g., NADPH or the regeneration system).

- Incubate at a controlled temperature (e.g., 30°C) for a defined period.

3. Sample Analysis:

- Quench the reaction at various time points.

- Extract the products with an organic solvent.

- Analyze the extracts using GC-MS or HPLC for product identification and quantification.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the cytochrome P450-mediated conversion of valencene.

Challenges and Future Directions

Despite the progress in identifying and engineering P450s for valencene oxidation, several challenges remain for developing an industrially viable process. These include:

-

Product Toxicity: this compound and nootkatone can be toxic to microbial hosts at high concentrations, limiting product titers.[8]

-

Low Yields: The efficiency of some P450 systems is still low, and product inhibition can occur.[8]

-

Cofactor Regeneration: The reliance on expensive cofactors like NADPH necessitates the implementation of efficient in vivo or in vitro regeneration systems.

Future research will likely focus on:

-

Enzyme Engineering: Further mutating and evolving P450s to enhance their activity, selectivity, and stability.

-

Metabolic Engineering: Optimizing host strains to improve precursor supply, cofactor regeneration, and tolerance to products.

-

Process Optimization: Developing advanced bioreactor configurations and in situ product removal techniques to overcome toxicity and feedback inhibition.

By addressing these challenges, the enzymatic conversion of valencene to this compound and nootkatone holds significant promise for the sustainable production of this high-value natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective biooxidation of (+)-valencene by recombinant E. coli expressing CYP109B1 from Bacillus subtilis in a two-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A kinetic study of biotransformation from valencene to nootkatone in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artificial Fusions between P450 BM3 and an Alcohol Dehydrogenase for Efficient (+)‐Nootkatone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges and pitfalls of P450-dependent (+)-valencene bioconversion by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Nootkatol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a naturally occurring sesquiterpenoid alcohol, is a significant compound found in various plants, including Alpinia oxyphylla. It is structurally characterized by an eremophilane skeleton. The stereochemical complexity of this compound gives rise to different isomers, primarily α-nootkatol and β-nootkatol, which exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of these isomers, along with detailed experimental methodologies for their analysis and separation.

Molecular Structure and Stereochemistry

This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1] The core structure consists of a decalin ring system. The key stereochemical distinction between its major isomers lies at the C-2 position, where the hydroxyl group is located.

-

α-Nootkatol: This isomer possesses the (2R,4R,4aS,6R) absolute configuration. The hydroxyl group at C-2 is in a cis orientation relative to the hydrogen at C-4a and the methyl group at C-4.[1]

-

β-Nootkatol: This isomer has the (2S,4R,4aS,6R) absolute configuration. The hydroxyl group at C-2 is in a trans orientation, making it the more thermodynamically stable epimer under standard conditions.[1]

Physical Properties

The different spatial arrangements of the hydroxyl group in α- and β-nootkatol lead to variations in their physical properties. The available quantitative data is summarized in the table below.

| Property | α-Nootkatol | β-Nootkatol | References |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | 220.35 g/mol | [1] |

| Appearance | White amorphous powder | - | [1] |

| Melting Point | 65 °C (uncorrected) | - | [1] |

| Boiling Point (est.) | 316-317 °C @ 760 mmHg | - | |

| Optical Rotation [α]²⁵_D_ | +203° (c 0.5, chloroform) | - | [1] |

| logP (o/w) (est.) | 3.9 | 3.9 | [2][3] |

| Solubility | Practically insoluble in water | Practically insoluble in water | [1] |

| Kovats Retention Index (DB-5 column) | 1710 | 1712 | [1][4] |

Chemical Properties and Reactivity

This compound isomers, as sesquiterpenoid alcohols, undergo reactions typical of secondary alcohols. The presence of a double bond in the isopropenyl side chain and the strained bicyclic ring system also influence their reactivity.

Reactivity of the Hydroxyl Group: The secondary alcohol functionality in both isomers can undergo oxidation to the corresponding ketone, nootkatone. This transformation is a key reaction in the synthesis of this commercially valuable flavor and fragrance compound.

Stability: Terpenes, including terpene alcohols, can be susceptible to degradation under certain conditions. Factors such as heat, light, and the presence of oxygen can lead to oxidation and isomerization. For instance, monoterpenes have been observed to degrade at a faster rate than sesquiterpenes.[5] Stability studies on terpene-containing products often involve accelerated aging protocols and real-time testing under controlled conditions (e.g., 25°C/65% RH, 45°C/75% RH).[6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectra of both α- and β-nootkatol show 15 distinct carbon signals, consistent with their molecular formula.[1]

-

α-Nootkatol: Characteristic chemical shifts are observed at 150.6 ppm, 146.5 ppm, 124.7 ppm, and 108.9 ppm, which are attributed to the double bond carbons and the isopropenyl substituent. The carbon bearing the hydroxyl group (C-2) resonates at 68.4 ppm.[1]

¹H NMR: Detailed ¹H NMR data for the individual isomers is not fully provided in the search results. However, analysis of related nootkatone derivatives suggests that the proton signals for the vinyl group and the methyl groups would be key diagnostic features.[8]

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, both α- and β-nootkatol isomers exhibit a molecular ion peak at m/z 220.[1] A characteristic fragmentation pattern involves the loss of the isopropenyl group (C₄H₇), resulting in a base peak at m/z 159.[1] High-resolution mass spectrometry of α-nootkatol shows a molecular ion at m/z 220.18165, which is in close agreement with the calculated value for C₁₅H₂₄O.[1]

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers are characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the secondary alcohol group.[1] For α-nootkatol, this peak is specifically observed at 3440 cm⁻¹.[1] Other significant peaks include those for C=C stretching from the alkene group.[1]

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the reduction of nootkatone.

Protocol: Reduction of Nootkatone to this compound

-

Dissolution: Dissolve nootkatone in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution.

-

Reaction: Allow the reaction to proceed at room temperature for several hours.

-

Quenching and Extraction: Quench the reaction by adding a saturated sodium chloride solution. Extract the product with a suitable organic solvent like diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate) and concentrate the solution under reduced pressure to obtain the crude this compound product.

-

Purification: The resulting mixture of α- and β-nootkatol can be separated using chromatographic techniques.[9]

Chromatographic Separation of this compound Isomers

Due to their stereoisomeric nature, the separation of α- and β-nootkatol requires chiral chromatography techniques.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

-

Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of terpene alcohols. Polysaccharide-based columns are often effective.

-

Mobile Phase: A mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile using a suitable detector, such as a UV detector at a low wavelength or a refractive index detector.

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs for 1D spectra (¹H, ¹³C, DEPT) and 2D spectra (COSY, HSQC, HMBC) should be used for complete structural assignment.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: Use a non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of the isomers.

-

Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., hexane) into the GC.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the provided search results detailing the direct involvement of this compound isomers in defined signaling pathways. However, the biotransformation of (+)-valencene to nootkatone often proceeds through this compound intermediates, suggesting an enzymatic pathway.

Caption: Biotransformation of (+)-valencene to (+)-nootkatone.

Experimental Workflows

A typical workflow for the analysis of this compound isomers from a natural source would involve extraction, separation, and spectroscopic identification.

Caption: Workflow for isolation and analysis of this compound isomers.

References

- 1. Buy this compound | 50763-67-2 [smolecule.com]

- 2. beta-Nootkatol | C15H24O | CID 182645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Nootkatol | C15H24O | CID 9815881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Nootkatol [webbook.nist.gov]

- 5. Gummy & Soft-Chew Terpene Stability: Water-Activity, pH and Packaging Hacks | Terpene Belt Farms [terpenebeltfarms.com]

- 6. Stability Studies - Eurofins Scientific [eurofins.com.au]

- 7. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

The Occurrence and Distribution of Nootkatol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its presence in various plant species, coupled with its potential biological activities, has prompted extensive research into its natural sources, distribution, and biosynthesis. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its botanical origins and quantitative distribution. Detailed experimental protocols for its extraction and analysis are provided, along with visual representations of its biosynthetic pathway and analytical workflow to support further research and development.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species, often as a precursor to the more widely known nootkatone. Its distribution within the plant can vary significantly between species and even within different tissues of the same plant. The primary botanical families known to contain this compound include Rutaceae, Cupressaceae, and Zingiberaceae.

Quantitative Distribution of this compound

The concentration of this compound in plant tissues is influenced by genetic factors, environmental conditions, and the developmental stage of the plant. The following table summarizes the quantitative data available in the literature on this compound content in various plant sources.

| Plant Species | Family | Plant Part | Concentration (% of essential oil or dry/fresh weight) | Reference(s) |

| Alpinia oxyphylla | Zingiberaceae | Fruit | 0.2 - 1.0% | [1] |

| Chamaecyparis nootkatensis (Alaska cedar) | Cupressaceae | Heartwood | up to 5.2% | [1] |

| Citrus paradisi (Grapefruit) | Rutaceae | Peel | 0.1 - 0.5% | [1] |

| Murraya koenigii (Curry leaf) | Rutaceae | Fresh leaves | ~0.2% | [1] |

| Citrus species | Rutaceae | Fruit pericarp | 0.5 - 1.0% | |

| Various | - | Essential oil glands | 1 - 5% of total volatile content | |

| Various | - | Stem cortex | 0.1 - 0.3% | |

| Various | - | Root tissues | 0.1 - 0.2% |

Biosynthesis of this compound

This compound is a sesquiterpenoid derived from the mevalonate (MVA) pathway. The immediate precursor to this compound is the sesquiterpene (+)-valencene. The biosynthesis of this compound from farnesyl pyrophosphate (FPP), a key intermediate in the MVA pathway, involves a two-step enzymatic process.

First, (+)-valencene synthase catalyzes the cyclization of FPP to form (+)-valencene. Subsequently, a cytochrome P450 monooxygenase hydroxylates (+)-valencene at the C2 position to yield β-nootkatol. This can then be further oxidized by an alcohol dehydrogenase to produce (+)-nootkatone.

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical steps for research and commercial applications. The following sections detail common methodologies employed for these purposes.

Extraction of this compound from Plant Material

This method is suitable for extracting volatile compounds like this compound from fresh or dried plant material.

Materials:

-

Plant material (e.g., chopped Chamaecyparis nootkatensis heartwood, fresh Citrus peel)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, condenser, collection flask)

-

Heating mantle

-

Organic solvent (e.g., hexane, dichloromethane)

-

Separatory funnel

-

Anhydrous sodium sulfate

Protocol:

-

Place the comminuted plant material into the biomass flask of the steam distillation apparatus.

-

Fill the boiling flask with distilled water to approximately two-thirds of its volume.

-

Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils containing this compound.

-

The steam and essential oil vapor will then pass into the condenser, where they will be cooled and condensed back into a liquid.

-

Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil), in the collection flask.

-

Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is collected.

-

Transfer the collected distillate to a separatory funnel and allow the layers to separate.

-

Drain the lower aqueous layer and collect the upper organic layer containing the essential oil.

-

Dry the essential oil over anhydrous sodium sulfate and then filter to remove the drying agent.

-

Store the extracted essential oil in a sealed vial at 4°C until analysis.

This method is effective for extracting a broader range of compounds, including semi-volatile sesquiterpenes like this compound.

Materials:

-

Dried and powdered plant material (e.g., Alpinia oxyphylla fruits)

-

Organic solvent (e.g., ethanol, methanol, hexane)

-

Erlenmeyer flask or beaker

-

Shaker or magnetic stirrer

-

Filter paper and funnel or vacuum filtration system

-

Rotary evaporator

Protocol:

-

Weigh a known amount of the dried and powdered plant material and place it in an Erlenmeyer flask.

-

Add a sufficient volume of the chosen organic solvent to completely submerge the plant material (e.g., a 1:10 solid-to-solvent ratio).

-

Agitate the mixture on a shaker or with a magnetic stirrer for a specified period (e.g., 24 hours) at room temperature.

-

Separate the extract from the solid plant material by filtration.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract can be used for further purification or directly for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the identification and quantification of this compound in plant extracts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Helium as carrier gas

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 10:1 split ratio)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/minute to 240°C

-

Hold at 240°C for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Quantification Protocol:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane).

-

Analyze Standards: Inject each standard solution into the GC-MS system and record the peak area of the this compound peak.

-

Construct Calibration Curve: Plot the peak area against the concentration of the this compound standards to generate a calibration curve.

-

Analyze Sample: Inject a known amount of the plant extract (dissolved in a suitable solvent) into the GC-MS system under the same conditions as the standards.

-

Quantify this compound: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from a plant source.

Conclusion

This compound is a valuable natural product with a notable presence in several plant families. Understanding its distribution and developing efficient extraction and analytical methods are crucial for its potential applications. This guide provides a comprehensive overview of the current knowledge, offering a foundation for researchers and industry professionals to further explore the potential of this promising sesquiterpene alcohol. The provided protocols and diagrams serve as practical tools to facilitate ongoing and future research in this field.

References

Nootkatol as a Key Secondary Metabolite in Citrus Species: A Technical Guide

Abstract

Nootkatol is a naturally occurring bicyclic sesquiterpene alcohol found in various citrus species, most notably grapefruit (Citrus paradisi). As a secondary metabolite, it plays a significant role not only as a key intermediate in the biosynthesis of the high-value aroma compound, (+)-nootkatone, but also possesses intrinsic biological activities of interest to the pharmaceutical and dermatological sectors. This technical guide provides an in-depth overview of this compound's role in citrus, detailing its biosynthetic pathway, distribution, and known pharmacological effects. It includes a summary of available quantitative data, detailed experimental protocols for extraction and analysis, and visual diagrams of key pathways and workflows to support further research and development.

Introduction

Secondary metabolites in plants are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. In citrus species, these compounds are responsible for the characteristic aroma, flavor, and defense mechanisms. Among the vast array of terpenes produced by citrus, the sesquiterpenoid this compound (C₁₅H₂₄O) is of particular scientific interest.

This compound is structurally classified as an eremophilane sesquiterpenoid.[1] It serves as the direct precursor to (+)-nootkatone, the compound primarily responsible for the characteristic aroma of grapefruit.[2] While much of the commercial focus has been on nootkatone, recent research has highlighted this compound's own potential, particularly its calcium-antagonistic properties and its efficacy in preventing UV-induced photoaging.[1] This guide synthesizes the current knowledge on this compound, providing a technical resource for its study and potential applications.

Biosynthesis of this compound in Citrus

The biosynthesis of this compound is an integral part of the terpenoid pathway in citrus plants. The process begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP), the C15 backbone of all sesquiterpenoids.

The key steps specific to this compound formation are:

-

Valencene Synthesis: The enzyme (+)-valencene synthase, a type of terpene synthase (TPS), catalyzes the cyclization of FPP to form the bicyclic sesquiterpene (+)-valencene.[3][4]

-

Hydroxylation to this compound: (+)-Valencene undergoes a regioselective allylic hydroxylation at the C2 position to form β-nootkatol. This oxidation step is catalyzed by a cytochrome P450 monooxygenase (P450).[5][6] Enzymes such as CYP71D55 have been identified as capable of this conversion.[5]

-

Oxidation to Nootkatone: this compound is subsequently oxidized to (+)-nootkatone, a reaction that can be catalyzed by a dehydrogenase or potentially the same multifunctional P450 enzyme.[3][7]

This pathway is developmentally regulated, with the accumulation of these sesquiterpenoids typically occurring during fruit maturation.[8]

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP) in citrus.

Occurrence and Distribution in Citrus Species

This compound is found in trace amounts in the essential oils of various citrus fruits, where it contributes to the complex flavor and aroma profile. Quantitative data for this compound is limited, as analytical focus is often placed on its more commercially prominent derivative, nootkatone, or the major monoterpenes. However, its presence is well-established in grapefruit and implied in other species where nootkatone is found.

| Citrus Species | Cultivar/Variety | Plant Part | This compound Concentration | Reference(s) |

| Citrus paradisi | Not Specified | Peel Essential Oil | 0.1 - 0.5% | [1] |

| Citrus sinensis | Maltese | Peel Essential Oil | Implied precursor to nootkatone (0.04 - 0.12%) | [7] |

| Various | Not Applicable | Synthetic Reaction | 0.1 - 10% (as unreacted intermediate) | [3] |

Note: Data on this compound concentrations are scarce. The values for C. sinensis and the synthetic reaction are indirect but provide context for expected levels.

Biological and Pharmacological Activities

While research is ongoing, this compound has demonstrated specific biological activities that distinguish it from other sesquiterpenoids.

Prevention of UV-Induced Photoaging

Recent studies have shown that this compound can prevent signs of skin photoaging, such as wrinkles and hyperpigmentation.[1][5] Its mechanism of action involves the simultaneous inhibition of two key calcium ion channels:

-

ORAI1 Channel: In melanocytes, UV radiation triggers calcium influx through the ORAI1 channel, initiating melanin synthesis. This compound effectively blocks this channel, significantly reducing UV-induced melanin production.[5]

-

TRPV1 Channel: In keratinocytes, UV exposure activates the TRPV1 channel, leading to an increase in Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This compound inhibits TRPV1 activity, thereby reducing MMP-1 production.[5]

A study demonstrated that 90 μM of this compound reduced ORAI1 and TRPV1 currents by 97% and 94%, respectively. This led to a 76% reduction in melanin synthesis in B16F10 melanoma cells and a 59% reduction in MMP-1 production in HaCaT keratinocytes.[5]

Caption: this compound's mechanism of action in preventing UV-induced photoaging.

Calcium-Antagonistic Properties

This compound has been identified as a calcium antagonist.[1] This activity is consistent with its ability to block specific calcium ion channels like ORAI1 and TRPV1. Calcium channel blockers are a class of drugs used in the treatment of various cardiovascular conditions. While the systemic effects of this compound have not been deeply explored, its fundamental calcium-antagonistic activity warrants further investigation for potential therapeutic applications.

Experimental Methodologies

The study of this compound requires robust methods for its extraction from citrus matrices, followed by accurate quantification and structural confirmation.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. JP2006016316A - Process for the preparation of purified nootkaton - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Chemical Composition, Antimicrobial, Antioxidant, and Antiproliferative Properties of Grapefruit Essential Oil Prepared by Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Profiling, Toxicity and Anti-Inflammatory Activities of Essential Oils from Three Grapefruit Cultivars from KwaZulu-Natal in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tomsic.co.jp [tomsic.co.jp]

- 8. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

Investigating the Organoleptic Properties of Nootkatol: A Technical Guide

An In-depth Examination of the Sensory Profile, Perceptual Mechanisms, and Analytical Methodologies for a Key Sesquiterpenoid Alcohol

Abstract

Nootkatol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants, notably citrus species and Alaska yellow cedar. As a direct precursor to the highly valued grapefruit aroma compound, nootkatone, the intrinsic organoleptic properties of this compound are of significant interest to researchers, flavor chemists, and professionals in the drug development sector. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's sensory characteristics. It outlines the standard experimental protocols for sensory evaluation, discusses the underlying signaling pathways in olfaction and gustation, and presents a framework for future research to elucidate the complete flavor and aroma profile of this intriguing molecule. The conflicting reports in existing literature, with some describing a "citrus-like" profile and others deeming it unsuitable for flavor applications, underscore the necessity for rigorous, standardized sensory analysis.

Introduction

This compound (C₁₅H₂₄O) is a sesquiterpenoid alcohol that occupies a critical position in the biosynthetic pathway of nootkatone, a potent and characteristic grapefruit flavorant. The organoleptic properties of a molecule are a composite of its taste and aroma, which are determined by its chemical structure and its interaction with specific sensory receptors in the gustatory and olfactory systems. While the sensory profile of nootkatone is well-documented, the contribution of its precursor, this compound, to the overall flavor perception of the natural extracts in which it is present remains largely uncharacterized. This guide aims to collate the available information on this compound's organoleptic properties and to provide a methodological framework for its systematic investigation.

Organoleptic Profile of this compound: A Review of the Literature

The available literature presents a conflicting and incomplete picture of the sensory properties of this compound. Some sources describe it as possessing a "citrus-like aroma and flavor profile," which would be expected given its structural similarity and biogenetic relationship to nootkatone. However, other databases explicitly state that this compound is "not for fragrance use" and "not for flavor use," suggesting it may have undesirable sensory attributes or that its profile is not commercially viable on its own.

This discrepancy highlights the critical need for dedicated sensory studies on purified this compound to establish a definitive and detailed organoleptic profile. Such studies are essential to differentiate its intrinsic sensory characteristics from those of nootkatone and other co-occurring compounds in natural extracts.

Quantitative Sensory Data

A thorough review of the scientific literature reveals a significant gap in the quantitative sensory data for this compound. To date, there are no publicly available, peer-reviewed studies that report the odor or taste detection and recognition thresholds for this compound. This lack of fundamental data prevents a comprehensive assessment of its potency as a flavor or aroma compound.

For a comprehensive understanding, the following quantitative data are required:

| Parameter | Description | Value | Method of Determination |

| Odor Detection Threshold (ODT) | The lowest concentration of a substance in the air that is perceivable by the human sense of smell. | Not Available | ASTM E544 |

| Odor Recognition Threshold (ORT) | The lowest concentration at which an odor can not only be detected but also recognized and identified. | Not Available | ASTM E544 |

| Taste Detection Threshold (TDT) | The lowest concentration of a substance in a solvent (typically water) that can be detected by the sense of taste. | Not Available | ASTM E679 |

| Taste Recognition Threshold (TRT) | The lowest concentration at which a taste can not only be detected but also its quality (e.g., sweet, sour, bitter, salty, umami) can be recognized. | Not Available | ASTM E679 |

Experimental Protocols for Sensory Evaluation

To address the current knowledge gap, a systematic sensory evaluation of this compound should be conducted using established, standardized methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds in a sample that contribute to its aroma.

Methodology:

-

Sample Preparation: A solution of purified this compound in a suitable solvent (e.g., ethanol) is prepared.

-

Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained sensory panelist to smell the effluent as compounds elute.

-

Analysis: The panelist records the retention time and provides a descriptor for each odor detected. The intensity of each odor is also rated on a standardized scale.

-

Data Analysis: The results from multiple panelists are compiled to create an aromagram, which is a visual representation of the odor-active compounds in the sample.

Sensory Panel Evaluation

A trained sensory panel is essential for developing a comprehensive descriptive profile of this compound's flavor and aroma.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify a wide range of aroma and taste attributes.

-

Sample Preparation: Solutions of this compound at various concentrations in a neutral medium (e.g., deionized water for taste, odorless oil for aroma) are prepared.

-

Evaluation Procedure: Panelists evaluate the samples in a controlled environment and rate the intensity of various sensory attributes (e.g., citrus, woody, bitter, sweet) on a standardized scale (e.g., a 15-cm line scale).

-

Data Analysis: Statistical analysis of the panel's ratings is used to generate a sensory profile of this compound.

Potential Signaling Pathways

The perception of taste and smell is initiated by the interaction of chemical compounds with specific receptors on the surface of sensory cells.

Olfactory Signaling Pathway

The perception of aroma involves the activation of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Figure 1: Generalized Olfactory Signaling Pathway.

Gustatory Signaling Pathway

The sense of taste is mediated by taste receptor cells organized in taste buds. Different taste modalities (sweet, sour, bitter, salty, umami) are transduced through distinct signaling pathways. Given the chemical structure of this compound, it is plausible that it could elicit a bitter taste, which is mediated by the TAS2R family of GPCRs.

The Convergent Evolution of Nootkatol Biosynthesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nootkatol, a bicyclic sesquiterpene alcohol, is a key intermediate in the formation of the high-value flavor and fragrance compound (+)-nootkatone, known for its characteristic grapefruit aroma. The biosynthesis of this compound from the ubiquitous precursor farnesyl pyrophosphate (FPP) represents a fascinating case of convergent evolution, having appeared independently in distantly related plant lineages, including gymnosperms and angiosperms. This technical guide explores the evolutionary origins of the this compound biosynthetic pathway, detailing the key enzymatic players, their functional characteristics, and the genetic mechanisms that likely drove their independent emergence. We provide a synthesis of current quantitative data, detailed experimental protocols for pathway elucidation, and visual models of the biochemical and logical workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a two-step enzymatic cascade that begins with a common precursor in isoprenoid metabolism, farnesyl pyrophosphate (FPP).

-

Cyclization: The linear FPP molecule is first cyclized by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family, to form the bicyclic sesquiterpene (+)-valencene.[1][2] This reaction is a critical branching point, diverting metabolic flux towards a specific sesquiterpenoid scaffold.

-

Oxidation: (+)-Valencene is then hydroxylated by a cytochrome P450 monooxygenase (CYP) .[3][4] These enzymes catalyze a regio- and stereospecific oxidation at the C2 position of the valencene backbone, yielding β-nootkatol.[5] This oxidation step is crucial for the compound's downstream functionality and sensory properties.

This compound is often an intermediate, which can be subsequently oxidized by a dehydrogenase to produce the corresponding ketone, (+)-nootkatone.[5][6]

Caption: The core biosynthetic pathway from FPP to (+)-Nootkatone.

Evolutionary Origins of Key Enzymes

The presence of the this compound pathway in evolutionarily distant species such as the Nootka cypress (Callitropsis nootkatensis), citrus fruits (Citrus sp.), and the medicinal plant Alpinia oxyphylla strongly suggests a polyphyletic origin.[7][8][9] This is a classic example of convergent evolution, where similar biochemical functionalities arose independently from different ancestral genes.

(+)-Valencene Synthase: An Evolved Specialty

Terpene synthases (TPS) are a large and diverse family of enzymes responsible for generating the vast structural diversity of terpenoid skeletons.[1] Valencene synthases belong to the Class I TPS family, which shares conserved motifs like "DDXXD/E".

The evolutionary history of valencene synthase is marked by its independent emergence in different plant clades:

-

Gymnosperms: The valencene synthase from Nootka cypress (CnVS) is part of the gymnosperm-specific TPS-d subfamily.[9]

-

Angiosperms: Valencene synthases from citrus species (Citrus sinensis, CsTPS1) and Alpinia oxyphylla (AoVS) belong to different angiosperm-specific TPS subfamilies.[2][8]

This phylogenetic separation indicates that the ability to synthesize valencene was not inherited from a common ancestor but rather evolved independently. This likely occurred through neofunctionalization , where duplicated TPS genes, originally with different product profiles, mutated over time. Changes in key active site residues would have altered the carbocationic intermediates formed during the cyclization of FPP, eventually leading to the specific formation of the valencene scaffold in each of these distinct lineages.

Cytochrome P450s: Masters of Chemical Decoration

The cytochrome P450 superfamily is one of the largest and most diverse enzyme families in plants, playing a critical role in the modification and diversification of secondary metabolites.[4][10][11] The hydroxylation of valencene to this compound is catalyzed by these versatile enzymes.

Like valencene synthases, the specific CYPs that perform this reaction have been "recruited" independently in different species. For example, a CYP from chicory (Cichorium intybus), designated CYP71AV8, was shown to oxidize (+)-valencene to this compound and nootkatone, despite its presumed native role in sesquiterpene lactone biosynthesis.[1][3] In Alpinia oxyphylla, several CYPs, including members of the CYP71 family (AoCYP6, AoCYP9) and the CYP701 family (AoCYP18), were identified as valencene oxidases.[8]

The evolution of this step likely relies on the inherent substrate promiscuity and rapid evolution of plant CYPs. An ancestral P450, possibly involved in general detoxification or the metabolism of other terpenoids, could have possessed a low level of activity on valencene. Once valencene production was established in a given plant, selective pressure for compounds like this compound (e.g., for defense or allelopathy) would favor mutations in the CYP gene that enhanced the efficiency and specificity of this hydroxylation, solidifying the new metabolic pathway.

Caption: Convergent evolution of the this compound pathway from different ancestral enzymes.

Quantitative Data

Quantitative analysis of this compound biosynthesis has primarily focused on product titers in heterologous expression systems and whole-cell biotransformation. Detailed kinetic parameters (Kₘ, kcat) for the specific plant enzymes are not widely reported in the literature.

Table 1: Production of this compound and Related Compounds in Engineered Systems

| Host Organism | Key Enzymes Expressed | Substrate | Products | Max Titer/Yield | Reference |

| Saccharomyces cerevisiae | CnVS, HPO, ZSD1 | Galactose | (+)-Nootkatone | 59.78 mg/L | [12] |

| Saccharomyces cerevisiae | Chicory CYP71AV8, Valencene Synthase | Glucose/Galactose | trans/cis-Nootkatol, (+)-Nootkatone | Not Quantified | [3] |

| Rhodobacter sphaeroides | CnVS | FPP (endogenous) | (+)-Valencene | 352 mg/L | [9] |

| Enterobacter sp. | Endogenous enzymes | (+)-Valencene | (+)-Nootkatone | 11-12 mol% | [12] |

| Chlorella vulgaris | Endogenous enzymes | (+)-Valencene | (+)-Nootkatone | >80% (320 mg/L) | [12] |

Note: HPO = Hyoscyamus muticus premnaspirodiene oxygenase (a P450); ZSD1 = Zingiber zerumbet dehydrogenase.

Table 2: Reported Kinetic Data for Valencene Oxidation

| Enzyme | Source Organism | Substrate | Metric | Value | Reference |

| P450 BM-3 (Wild Type) | Bacillus megaterium | (+)-Valencene | Oxidation Rate | 12.2 min⁻¹ | [11] |

| P450cam mutants | Pseudomonas putida | (+)-Valencene | Regioselectivity for C2 | >85% | [11] |

Experimental Protocols

Elucidating the this compound biosynthetic pathway involves a multi-step process from gene discovery to functional characterization. Below are representative protocols for key experiments.

Protocol: Identification and Cloning of Candidate Genes

This protocol outlines a typical workflow for identifying candidate valencene synthase and CYP genes from a plant of interest (e.g., Alpinia oxyphylla).

-

RNA Extraction and Sequencing: Extract total RNA from tissues with high this compound/nootkatone content (e.g., fruits).[8] Prepare a cDNA library and perform high-throughput transcriptome sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the sequencing reads into contigs. Perform BLAST searches against the assembled transcriptome using known TPS and CYP protein sequences as queries to identify candidate genes.[1]

-

Gene Amplification and Cloning: Design gene-specific primers based on the candidate contig sequences. Amplify the full-length open reading frames (ORFs) from cDNA using PCR. Ligate the purified PCR products into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

Protocol: Heterologous Expression and Functional Assay in Yeast

Saccharomyces cerevisiae is a robust host for expressing plant TPS and CYP enzymes due to its eukaryotic machinery, including the endoplasmic reticulum for membrane-bound P450s.

-

Yeast Transformation: Transform the expression vectors containing the candidate genes (TPS or CYP) into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Culture and Induction: Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) to mid-log phase. Induce gene expression by transferring cells to a medium containing galactose.

-

Substrate Feeding (for CYP assay): For assaying CYP activity, add the substrate (+)-valencene) to the induced culture, often dissolved in a solvent like dodecane to create an organic overlay for product trapping.[3]

-

Product Extraction: After a suitable incubation period (e.g., 48-72 hours), extract the organic overlay (dodecane) or perform a solvent extraction (e.g., with hexane or ethyl acetate) of the entire culture.

-

GC-MS Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their retention times and mass spectra to authentic standards of (+)-valencene, this compound, and nootkatone.

Caption: A typical workflow for identifying and characterizing biosynthesis genes.

Protocol: GC-MS Analysis of Sesquiterpenes

-

Injection: Inject 1 µL of the organic extract into the GC inlet.

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5). A typical oven temperature program is: hold at 35°C for 2 min, ramp to 160°C at 4°C/min, then ramp to 300°C at 45°C/min, and hold for 10 min.[12]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

Identification: Compare the retention time and the fragmentation pattern of the resulting peaks with those of authentic chemical standards for (+)-valencene and this compound.

Conclusion and Future Directions

The biosynthesis of this compound is a compelling example of evolutionary innovation, where plants have independently evolved a two-step pathway to produce a specialized sesquiterpenoid. This convergence was enabled by the vast genetic reservoirs of the terpene synthase and cytochrome P450 superfamilies, which provided the raw material for neofunctionalization and recruitment. Understanding this evolutionary trajectory not only provides fundamental insights into plant biochemistry but also equips researchers with the genetic tools to engineer microbial cell factories for the sustainable production of high-value natural products.

Future research should focus on:

-